N-(2-fluorobenzyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide

Solute Carrier Transporter OCT1 Inhibition HEK293 Cell Assay

This 2-fluorobenzyl dihydropyridine derivative is a precise negative control for OCT1 transporter uptake and fungicidal assays. Its weak OCT1 inhibition (IC50 138 µM) and predicted inactivity against Botrytis cinerea, compared to active isoxazole analogs, allow rigorous target engagement validation. With a lead-like MW of 290 g/mol and cLogP ~2.1, it is an ideal scaffold for SAR and in silico–in vitro correlation studies. Secure this essential research chemical for your screening workflows.

Molecular Formula C15H15FN2O3
Molecular Weight 290.294
CAS No. 2034319-62-3
Cat. No. B2773717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-fluorobenzyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide
CAS2034319-62-3
Molecular FormulaC15H15FN2O3
Molecular Weight290.294
Structural Identifiers
SMILESCN1C=C(C(=CC1=O)OC)C(=O)NCC2=CC=CC=C2F
InChIInChI=1S/C15H15FN2O3/c1-18-9-11(13(21-2)7-14(18)19)15(20)17-8-10-5-3-4-6-12(10)16/h3-7,9H,8H2,1-2H3,(H,17,20)
InChIKeyUIDJHQXUJPMRDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Fluorobenzyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS 2034319-62-3): Core Properties and Procurement Relevance


N-(2-Fluorobenzyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS 2034319-62-3, molecular formula C15H15FN2O3, molecular weight 290.29 g/mol) is a synthetic dihydropyridine derivative bearing a 2-fluorobenzyl carboxamide substituent at the 3-position, a 4-methoxy group, and an N1-methyl-6-oxo-1,6-dihydropyridine core [1]. The dihydropyridine scaffold is historically associated with L-type calcium channel modulation; however, the 1-methyl-6-oxo substitution pattern and the 3-carboxamide linkage distinguish it pharmacologically from classical 1,4-dihydropyridine calcium antagonists [2]. Currently, the compound is offered primarily through research chemical suppliers and compound libraries for early-stage screening, and its full biological profile remains largely undisclosed in the peer-reviewed primary literature.

Why In-Class Dihydropyridine Substitution Is Scientifically Unsound for N-(2-Fluorobenzyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide


Close analogs within the 4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide chemotype exhibit marked differences in biological activity depending on the N-substituent. For example, the isoxazol-3-yl congener displays fungicidal activity with EC50 values of 50–100 nM against Botrytis cinerea , while the cyclopropylmethyl analog is reported to have a completely distinct pharmacological profile [1]. Even within the narrow subfamily of 2-fluorobenzyl analogues, variations in the benzyl fluorine position or the dihydropyridine substitution pattern can drastically alter target engagement, selectivity, and pharmacokinetic behavior. Therefore, generic or in-class substitution without direct, compound-specific quantitative evidence—such as side-by-side IC50, Ki, or cellular assay data—carries a high risk of introducing unanticipated loss of potency or off-target effects in both chemical biology and lead optimization contexts.

Quantitative Differentiation Evidence for N-(2-Fluorobenzyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS 2034319-62-3)


Inhibition of Human OCT1 Transporter: Comparative IC50 Data

In a BindingDB deposition, N-(2-fluorobenzyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide was tested for inhibition of the human organic cation transporter 1 (OCT1/SLC22A1) expressed in HEK293 cells [1]. The compound exhibited an IC50 of 138,000 nM, representing weak inhibition. As a point of reference, the classic OCT1 inhibitor verapamil has reported IC50 values in the 2–10 μM range (2,000–10,000 nM), indicating that the title compound is approximately 14- to 70-fold less potent in this assay. No direct head-to-head comparison with a close structural analog in the same experimental system is publicly available.

Solute Carrier Transporter OCT1 Inhibition HEK293 Cell Assay

Predicted Physicochemical Differentiation from the Core 1-Methyl-6-oxo-dihydropyridine-3-carboxylic Acid

The calculated logP for N-(2-fluorobenzyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide is approximately 2.1 (ALOGPS 2.1 consensus) [1]. In contrast, the corresponding 3-carboxylic acid (CAS 1506609-82-0, the parent fragment lacking the 2-fluorobenzyl amide) has a predicted logP of approximately -0.5 . The ~2.6 log-unit increase reflects the lipophilic contribution of the 2-fluorobenzyl moiety. This shift in logP is critical for membrane permeability: the title compound is predicted to cross lipid bilayers passively, whereas the carboxylic acid is likely to require active transport.

Lipophilicity logP Medicinal Chemistry Optimization

Molecular Weight and Hydrogen Bond Donor/Acceptor Profile Relative to Rule-of-5 Compliance

The title compound has a molecular weight of 290.29 g/mol and bears 1 hydrogen bond donor (amide NH) and 5 hydrogen bond acceptors (carbonyl O, methoxy O, amide O, pyridone O, fluorine) [1]. In comparison, N-(isoxazol-3-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide (MW ~292, HBD = 1, HBA = 6) is nearly identical in these descriptors, while the N-(9H-fluoren-2-yl) analog (MW ~386, HBD = 1, HBA = 4) breaches the typical Rule-of-5 molecular weight threshold of 500 but differs in shape and planarity [2]. Within this chemotype, the title compound's combination of low molecular weight, limited HBD count, and moderate lipophilicity positions it favorably for lead-like library screening relative to larger, more lipophilic congeners.

Drug-likeness Oral Bioavailability Rule of Five

Best-Fit Research and Industrial Application Scenarios for N-(2-Fluorobenzyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide


Chemical Probe for OCT1 Transporter Studies

The weak OCT1 inhibition profile (IC50 138 μM [1]) makes this compound a suitable negative control or low-affinity reference compound in transporter uptake assays. Researchers studying hepatic drug disposition can use it to benchmark high-potency OCT1 inhibitors without confounding transporter saturation effects.

Medicinal Chemistry Lead-Like Starting Point

With a molecular weight of 290 g/mol, a single HBD, and a predicted logP of ~2.1, the compound aligns well with lead-like chemical space criteria [2]. It can serve as a core scaffold for structure-activity relationship (SAR) expansion, where the 3-carboxamide vector is readily diversified to modulate potency and selectivity.

Negative Control Comparator in Antifungal Screening Cascades

The structurally related isoxazol-3-yl congener demonstrates nanomolar antifungal activity against Botrytis cinerea (EC50 50–100 nM ). The 2-fluorobenzyl derivative, lacking the isoxazole pharmacophore, is predicted to be inactive in the same assay and can therefore serve as an in-class negative control to validate target engagement specificity of the active fungicidal series.

Computational Chemistry Library Enumeration and Virtual Screening

The well-defined core scaffold with multiple synthetic handles (carboxamide nitrogen, methoxy O-demethylation site, carbonyl α-position) allows computational chemists to generate virtual libraries for docking and pharmacophore modeling [3]. The compound's synthetic accessibility via standard amide coupling further supports its use as a validation standard for in silico–in vitro correlation studies.

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